

# tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate CAS number and chemical identifiers

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## Compound of Interest

Compound Name:	tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Cat. No.:	B1375604

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An In-Depth Technical Guide to **tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate**

## Abstract

This technical guide provides a comprehensive overview of **tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate**, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical identifiers, physicochemical properties, and established synthesis methodologies, explaining the causality behind key experimental choices. Furthermore, this guide explores its critical applications, particularly as a versatile scaffold in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively synthesize and utilize this valuable compound.

## Core Chemical Identity and Physicochemical Properties

**tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate** is a saturated, seven-membered heterocyclic compound. The structure features an azepane ring, which has gained significant attention in drug discovery for its ability to provide three-dimensional diversity and explore

novel chemical space.<sup>[1]</sup> The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a standard acid-labile protecting group that facilitates selective reactions at other positions. The key functional group is the primary alcohol (-CH<sub>2</sub>OH) at the 4-position, which serves as a crucial synthetic handle for further elaboration and conjugation. It is classified as a Protein Degrader Building Block, highlighting its utility in constructing bifunctional molecules for targeted protein degradation.<sup>[2]</sup>

All quantitative data and chemical identifiers are summarized in the table below for ease of reference.

Identifier	Value	Source(s)
CAS Number	1065608-51-6	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>23</sub> NO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	229.32 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate	<a href="#">[3]</a>
SMILES	CC(C)(C)OC(=O)N1CCCC(CC1)CO	<a href="#">[4]</a>
InChI	InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3	<a href="#">[4]</a>
InChIKey	CMUYBJHYEACLSY-UHFFFAOYSA-N	<a href="#">[4]</a>
Predicted XlogP	1.5	<a href="#">[4]</a>
Purity Specification	Typically ≥97%	<a href="#">[2]</a>
Storage	Room temperature	<a href="#">[2]</a>

## Synthesis Pathway and Mechanistic Rationale

The most logical and industrially scalable synthesis of **tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate** originates from its ketone analog, tert-butyl 4-oxoazepane-1-carboxylate. This precursor is a valuable intermediate for many pharmaceutical products and can be prepared on a large scale.<sup>[5]</sup> The overall strategy involves a two-stage process: first, the formation of the Boc-protected azepane ketone, followed by a selective reduction of the ketone to the primary alcohol.

## Stage 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

An established industrial method for synthesizing the azepane ring system involves the ring expansion of a corresponding piperidone derivative.<sup>[5]</sup> This process is efficient and avoids the need for purification of intermediates, making it cost-effective and convenient for large-scale production.<sup>[5]</sup>

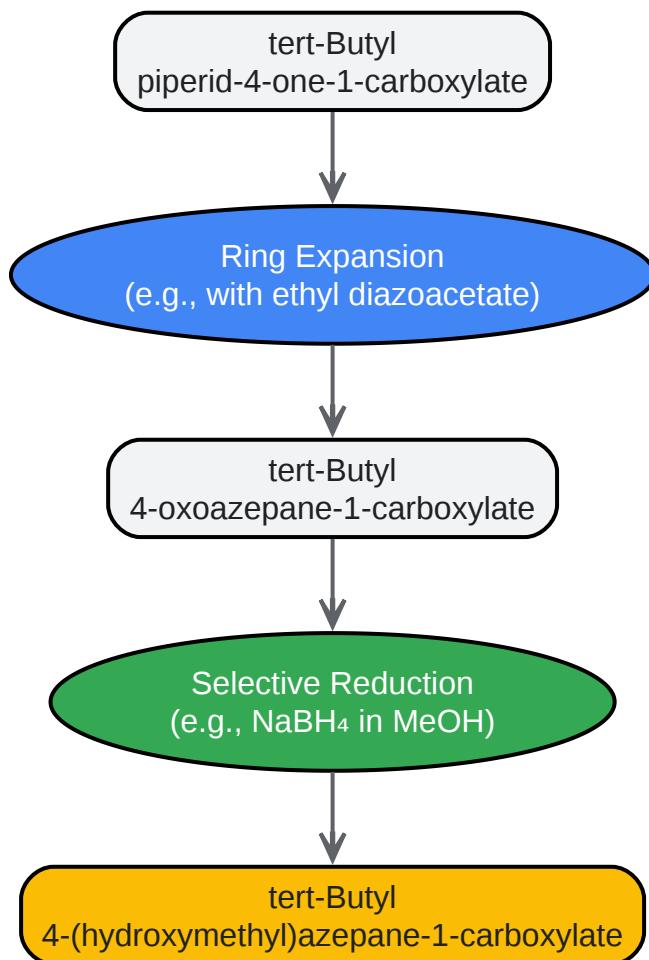
## Stage 2: Selective Reduction to the Target Alcohol

The conversion of the ketone to the hydroxymethyl group is achieved via a standard carbonyl reduction.

**Causality of Reagent Choice:** Sodium borohydride ( $\text{NaBH}_4$ ) is the preferred reagent for this transformation in a laboratory setting. Its selection is based on the following principles:

- **Chemoselectivity:**  $\text{NaBH}_4$  is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce the carbamate (ester) functionality of the Boc-protecting group, ensuring the integrity of the core structure.
- **Operational Simplicity:** The reaction can be run in standard alcoholic solvents (like methanol or ethanol) at ambient temperature, and the workup procedure is straightforward.
- **Safety:** Compared to more powerful hydrides like lithium aluminum hydride ( $\text{LiAlH}_4$ ),  $\text{NaBH}_4$  is significantly safer to handle.

The workflow for this synthesis is visualized below.



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Caption: Synthetic workflow from piperidone precursor to the target alcohol.

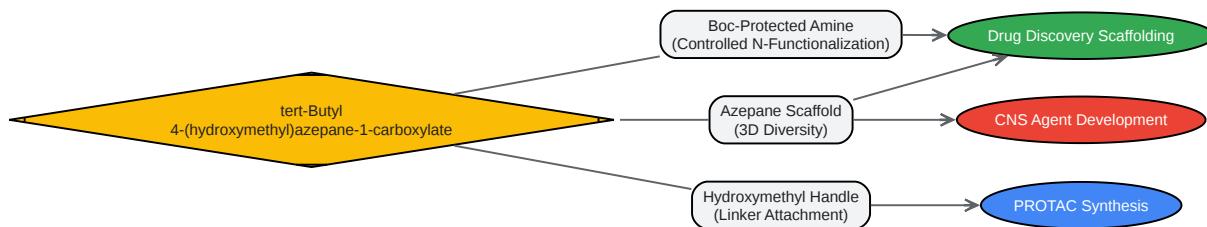
## Applications in Drug Discovery

The unique structural features of **tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate** make it a highly valuable building block for medicinal chemists. Its utility stems from the combination of a conformationally flexible saturated ring, a protected nitrogen for controlled derivatization, and a reactive hydroxyl group for linker attachment.

- **Scaffold for Novel Therapeutics:** The azepane core is a privileged scaffold in drug discovery, appearing in over 20 FDA-approved drugs.<sup>[1]</sup> It provides a non-planar, three-dimensional structure that can improve physicochemical properties and enable novel interactions with biological targets. This compound serves as an excellent starting point for synthesizing libraries of azepane derivatives to explore structure-activity relationships (SAR).<sup>[1]</sup>

- PROTAC and Molecular Glue Development: As a designated "Protein Degrader Building Block," its primary application is in the synthesis of PROTACs.<sup>[2]</sup> The hydroxymethyl group is a convenient attachment point for linkers that connect the azepane moiety (often part of an E3 ligase binder) to a warhead that binds to a target protein.
- Neuropharmacology: Fused and substituted azepanes have shown potent neuropharmacological activity.<sup>[6]</sup> This building block can be used to synthesize novel chiral bicyclic azepanes and other analogs for screening against central nervous system (CNS) targets.<sup>[6]</sup>

The relationship between the molecule's structure and its applications is illustrated below.



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Caption: Relationship between molecular features and key applications.

## Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and validation of **tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate** from its ketone precursor.

### Protocol: Reduction of **tert-Butyl 4-oxoazepane-1-carboxylate**

Materials:

- tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq)
- Sodium borohydride ( $\text{NaBH}_4$ ) (1.5 eq)
- Methanol ( $\text{MeOH}$ ), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- TLC plates (silica gel 60  $\text{F}_{254}$ )
- Stain: Potassium permanganate ( $\text{KMnO}_4$ )

#### Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).
- Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
  - Rationale: Cooling controls the initial exothermic reaction upon addition of the hydride reagent, preventing potential side reactions.
- Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes.
  - Rationale: Portion-wise addition is crucial for safety and temperature control. A molar excess of  $\text{NaBH}_4$  ensures the complete conversion of the starting material.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl

Acetate in Hexanes). The product spot should be more polar (lower  $R_f$ ) than the starting ketone. Visualize with a  $KMnO_4$  stain, which will actively stain the alcohol product.

- **Quenching:** Once the reaction is complete (disappearance of starting material by TLC), cool the flask again to 0 °C and slowly add saturated aqueous  $NH_4Cl$  to quench the excess  $NaBH_4$ . Stir for 15 minutes until gas evolution ceases.
- **Workup & Extraction:** a. Remove the methanol under reduced pressure using a rotary evaporator. b. To the resulting aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with DCM (3x). d. Combine the organic layers and wash sequentially with water (1x) and brine (1x).
  - **Rationale:** The washing steps remove inorganic salts and residual water, purifying the crude product.
- **Drying and Filtration:** Dry the combined organic layer over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless oil or white solid.

**Purification:**

- The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure alcohol.

## Validation and Characterization

To ensure the identity and purity of the final compound, the following analytical techniques are essential:

- $^1H$  and  $^{13}C$  NMR: Confirms the molecular structure. Expect the disappearance of the ketone signal in  $^{13}C$  NMR and the appearance of new signals corresponding to the  $-CH_2OH$  group and the adjacent CH proton in  $^1H$  NMR.
- Mass Spectrometry (MS): Verifies the molecular weight. For ESI-MS, expect to see the  $[M+H]^+$  or  $[M+Na]^+$  adducts corresponding to the calculated molecular weight (229.32 g/mol ).<sup>[4]</sup>

- High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound (typically >97%).

## Conclusion

**tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate** is a cornerstone building block for contemporary drug discovery. Its well-defined chemical properties, accessible synthesis, and versatile functional handles make it an indispensable tool for medicinal chemists. This guide has provided the core technical information, a robust synthesis protocol, and an overview of its critical applications, empowering research professionals to leverage this compound in the design and creation of next-generation therapeutics.

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